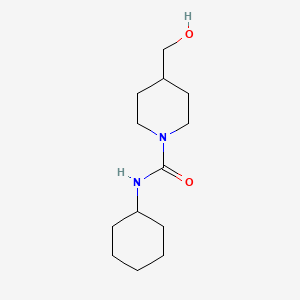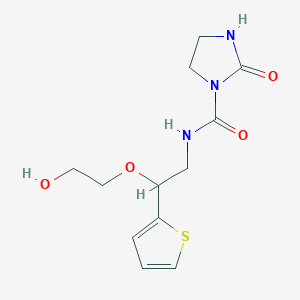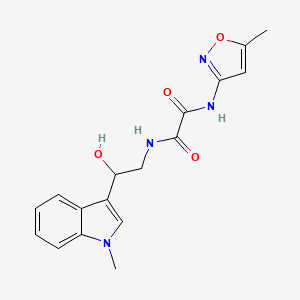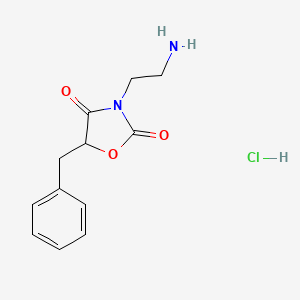
N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide” is a compound with a molecular weight of 239.31 and a molecular formula of C12H21N3O2 . It is used for research purposes .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The compound has a molecular weight of 239.31 and a molecular formula of C12H21N3O2 . More specific physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Analytical and Synthetic Applications
Analytical Profiles for Psychoactive Substances : Compounds structurally related to N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide have been analyzed for their psychoactive properties, demonstrating the importance of analytical techniques in identifying and characterizing novel research chemicals. The study developed and validated analytical methods for their determination in biological matrices, showcasing applications in forensic and analytical toxicology (De Paoli et al., 2013).
Synthesis and Antimicrobial Activity : Research on N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, synthesized using reactions involving piperidine, indicates the relevance of such compounds in developing new antimicrobial agents. This work highlights the role of chemical synthesis in creating molecules with potential biological applications (Gein et al., 2007).
Catalysis and Organic Synthesis : Piperidine derivatives, including those related to the compound of interest, have been utilized as catalysts in organic synthesis, such as in the highly enantioselective Lewis basic catalysis for the hydrosilylation of N-aryl imines. These findings underscore the importance of such compounds in facilitating complex chemical transformations (Wang et al., 2006).
Pharmacological Research : Though excluding direct drug applications, the structural motifs present in this compound serve as frameworks in the development of pharmacological agents. For instance, compounds with similar structures have been explored for their binding to serotonin receptors, contributing to the understanding of receptor pharmacology and the development of imaging agents (Choi et al., 2015).
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide” and similar compounds may have potential applications in the future.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds are known to interact with various targets in the body, leading to a wide range of effects .
Biochemical Pathways
Piperidine derivatives are known to interact with several neurotransmitter systems in the central nervous system . For instance, Phencyclidine (PCP), a piperidine derivative, is a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) subcategory of the glutamate receptor that leads to the release and decrease of reabsorbing of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological behaviors such as analgesic, anticonvulsant, antianxiety, antidepressant depending on the dose, and the species examined .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the physiological state of the individual, the presence of other drugs, and specific genetic factors .
Properties
IUPAC Name |
N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-10-11-6-8-15(9-7-11)13(17)14-12-4-2-1-3-5-12/h11-12,16H,1-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNXNVCZJJAQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477482.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2477484.png)
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2477485.png)

![N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2477490.png)
![N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2477493.png)

![8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477495.png)
![(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2477496.png)

![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)
![Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate](/img/structure/B2477500.png)

